

Illuminating Glycobiology Research: A Guide to Commercial UDP-Xylose and Its Applications

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Compound of Interest

Compound Name: UDP-xylose

Cat. No.: B15139445

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[City, State] – [Date] – Uridine diphosphate xylose (**UDP-xylose**), a critical nucleotide sugar, serves as the sole donor of xylose for the post-translational modification of proteins, a fundamental process in the biosynthesis of proteoglycans. To facilitate research in glycoscience and drug development, this document provides a comprehensive overview of commercial sources for research-grade **UDP-xylose**, its purity, and detailed protocols for its application in enzymatic and cell-based assays.

Commercial Availability and Purity of UDP-Xylose

A variety of suppliers offer **UDP-xylose** for research purposes, typically as a disodium salt, which enhances its stability and solubility in aqueous solutions. The purity of these commercial preparations is a critical factor for reliable and reproducible experimental outcomes. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of **UDP-xylose**. The following table summarizes the available quantitative data from prominent commercial vendors.

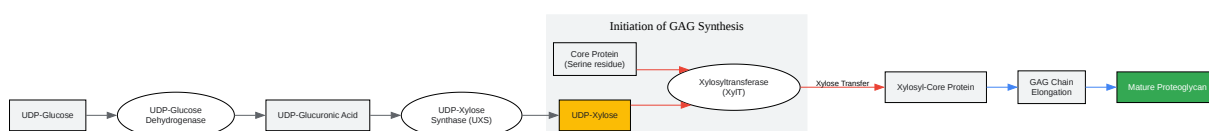
Supplier	Product Name	CAS Number	Purity Specification	Form
Chemily Glycoscience	UDP-D-Xylose	3616-06-6	≥90% by HPLC[1]	Disodium Salt
MedchemExpress	UDP-xylose	3616-06-6	Not specified	Free Acid/Disodium Salt
Sigma-Aldrich (Ambeed)	UDP-xylose disodium	108320-89-4	98%[2]	Disodium Salt
Biosynth	UDP-α-D-xylose	3616-06-6	Not specified	Free Acid
Cenmed	UDP-Xylose disodium salt	108320-89-4	>97%[3]	Disodium Salt
CarboSynUSA	UDP-Xylose disodium salt	3616-06-6, 108320-89-4	Not specified	Disodium Salt
TargetMol	UDP-xylose disodium	108320-89-4	98.34%[4]	Disodium Salt
Carbosynth (cited in research)	UDP-xylose	Not specified	>95%[5]	Not specified

Application Notes

UDP-xylose is the foundational substrate for xylosyltransferases (XylT), the enzymes that initiate the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycan core proteins. This process is pivotal in the formation of the extracellular matrix and is implicated in a multitude of physiological and pathological processes, including cell signaling, development, and diseases such as cancer and connective tissue disorders. Researchers utilize **UDP-xylose** in a variety of in vitro and in vivo experimental systems to elucidate the mechanisms of proteoglycan biosynthesis, identify and characterize xylosyltransferases, and screen for inhibitors of this pathway, which hold therapeutic potential.

The Central Role of UDP-Xylose in Proteoglycan Biosynthesis

The synthesis of most proteoglycans is initiated by the transfer of xylose from **UDP-xylose** to a specific serine residue within a consensus sequence on the core protein. This reaction is catalyzed by xylosyltransferase. Following the addition of xylose, a linker tetrasaccharide (GlcA-Gal-Gal-Xyl) is assembled, to which the repeating disaccharide units of the GAG chain are subsequently added. The availability of **UDP-xylose** is a rate-limiting step in this pathway, making it a key molecule for study.



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UDP-Xylose Biosynthesis and Role in Proteoglycan Synthesis.

Experimental Protocols

The following protocols are provided as a guide for researchers. Specific conditions may need to be optimized for individual experimental systems.

Protocol 1: In Vitro Xylosyltransferase (XylT) Activity Assay

This protocol describes a radiometric assay to measure the activity of xylosyltransferases using a synthetic peptide acceptor and radiolabeled UDP-[¹⁴C]xylose.

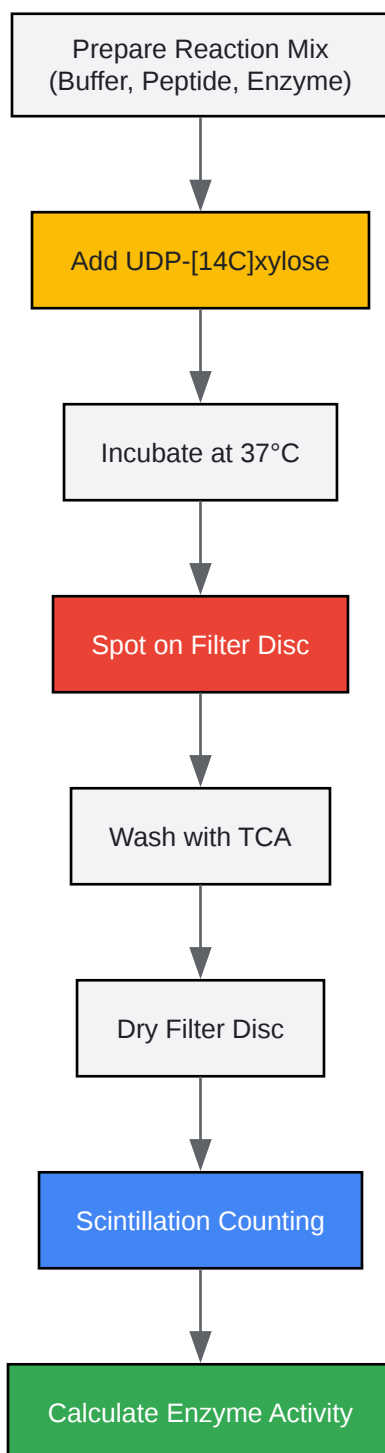
Materials:

- Enzyme preparation (e.g., purified recombinant XylIT or cell lysate)
- UDP-[¹⁴C]xylose (specific activity ~300 mCi/mmol)
- **UDP-xylose** (unlabeled)
- Acceptor peptide (e.g., bikunin-derived peptide Q-E-E-E-G-S-G-G-G-Q-K)
- Reaction Buffer: 25 mM MES, pH 6.5, 25 mM KCl, 5 mM KF, 5 mM MgCl₂, 5 mM MnCl₂
- Stop Solution: 10% Trichloroacetic Acid (TCA)
- Wash Solution: 5% TCA
- Scintillation fluid
- Nitrocellulose or glass fiber filter discs
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the reaction buffer, acceptor peptide (e.g., 1 nmol), and the enzyme preparation in a total volume of 40 μL.
- To initiate the reaction, add UDP-[¹⁴C]xylose (e.g., 2 μM, ~3.0 x 10⁵ dpm). For kinetic studies, vary the concentration of unlabeled **UDP-xylose** while keeping the amount of radiolabel constant.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 1-16 hours), ensuring the reaction is in the linear range.
- Stop the reaction by spotting the mixture onto nitrocellulose or glass fiber filter discs.
- Wash the discs to remove unincorporated UDP-[¹⁴C]xylose. A typical wash procedure is one wash with 10% TCA for 10 minutes, followed by three washes with 5% TCA.
- Dry the filter discs and place them in scintillation vials with an appropriate scintillation fluid.

- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the enzyme activity based on the specific activity of the UDP-[^{14}C]xylose and the amount of incorporated radioactivity.



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Workflow for a radiometric xylosyltransferase activity assay.

Protocol 2: Analysis of UDP-Xylose Purity by HPLC

This protocol provides a general method for the analysis of **UDP-xylose** purity using ion-pair reversed-phase HPLC.

Materials:

- **UDP-xylose** sample
- Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0) with an ion-pairing agent (e.g., 5 mM tetrabutylammonium bisulfate).
- Mobile Phase B: Acetonitrile or methanol.
- HPLC system with a UV detector.
- Reversed-phase C18 column.

Procedure:

- Prepare a standard solution of **UDP-xylose** of known concentration in water or mobile phase A.
- Dissolve the **UDP-xylose** sample to be tested in water or mobile phase A.
- Set up the HPLC system with the C18 column.
- Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).
- Inject the standard and sample solutions.
- Elute the compounds using a gradient of Mobile Phase B (e.g., 0-25% B over 30 minutes).
- Monitor the elution profile at a wavelength of 262 nm (for the uridine base).
- The purity of the **UDP-xylose** sample can be determined by comparing the peak area of **UDP-xylose** to the total area of all peaks in the chromatogram.

Protocol 3: Cell-Based Assay for Proteoglycan Synthesis

This protocol describes a general method for assessing the impact of exogenous **UDP-xylose** or its precursors on proteoglycan synthesis in cultured cells using metabolic labeling with [³⁵S]sulfate.

Materials:

- Cultured cells (e.g., chondrocytes, fibroblasts).
- Cell culture medium.
- [³⁵S]Sulfate.
- **UDP-xylose** or other compounds to be tested.
- Lysis buffer (e.g., Guanidine hydrochloride-containing buffer).
- Method for proteoglycan precipitation (e.g., cetylpyridinium chloride precipitation) or purification (e.g., ion-exchange chromatography).
- Scintillation counter.

Procedure:

- Culture cells to the desired confluency in multi-well plates.
- Replace the culture medium with a fresh medium containing the test compounds (e.g., different concentrations of **UDP-xylose**).
- Add [³⁵S]sulfate to the medium to metabolically label newly synthesized sulfated GAGs.
- Incubate the cells for a defined period (e.g., 24-48 hours).
- At the end of the incubation, collect the culture medium (containing secreted proteoglycans) and lyse the cells (to collect cell-associated proteoglycans).

- Separate the radiolabeled proteoglycans from unincorporated [^{35}S]sulfate using a suitable method such as precipitation with cetylpyridinium chloride or ion-exchange chromatography.
- Quantify the amount of radiolabeled proteoglycans by scintillation counting.
- Normalize the results to cell number or total protein content. An increase or decrease in [^{35}S]sulfate incorporation will indicate a change in the rate of proteoglycan synthesis.

These protocols and the information on commercial sources of **UDP-xylose** will aid researchers in the fields of glycobiology, drug discovery, and developmental biology in designing and executing experiments to further our understanding of the critical roles of proteoglycans in health and disease.

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